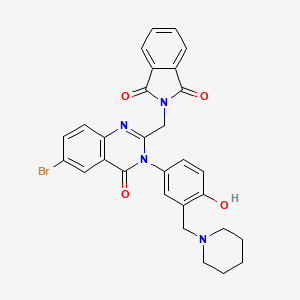
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and various substituents that are introduced through nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions may vary depending on the desired substituents and the complexity of the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce various functional groups such as hydroxyl, amino, or halogen atoms.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the desired therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and reduce inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Known for their use in medicinal chemistry and as intermediates in organic synthesis.
Quinazolinone derivatives: Studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific structural features and the ability to undergo various chemical transformations. This versatility makes them valuable in the development of new drugs and materials.
Conclusion
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex and versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structural features and ability to undergo various chemical reactions make it a valuable target for scientific research and industrial development.
Properties
CAS No. |
134700-41-7 |
|---|---|
Molecular Formula |
C29H25BrN4O4 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
2-[[6-bromo-3-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H25BrN4O4/c30-19-8-10-24-23(15-19)29(38)34(20-9-11-25(35)18(14-20)16-32-12-4-1-5-13-32)26(31-24)17-33-27(36)21-6-2-3-7-22(21)28(33)37/h2-3,6-11,14-15,35H,1,4-5,12-13,16-17H2 |
InChI Key |
YWDUHODNSWJPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)CN5C(=O)C6=CC=CC=C6C5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
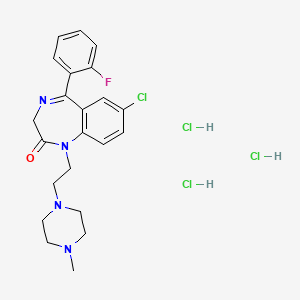
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

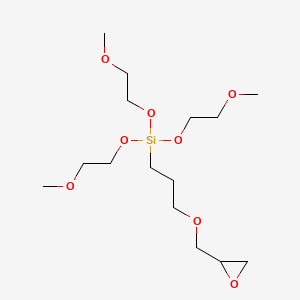
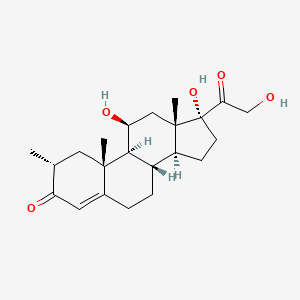
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
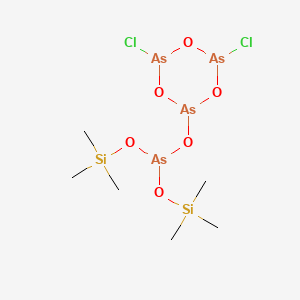
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
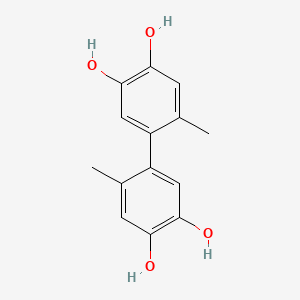
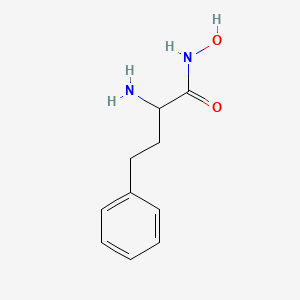
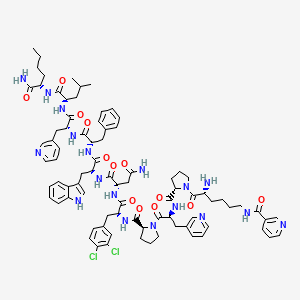
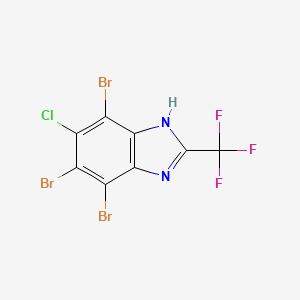
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
